1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGXAXNWOPWODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. For this compound, the starting materials would include 2-chlorobenzaldehyde and a suitable β-phenylethylamine derivative. The reaction is typically carried out under acidic conditions, such as using hydrochloric acid or sulfuric acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The 2-chlorophenyl substituent enables participation in cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling : The chlorine atom acts as a leaving group in palladium-catalyzed couplings. In a synthesis of related analogs, 2-(4-chlorophenyl)-THIQ reacted with arylboronic acids under Pd(PPh₃)₄/Cs₂CO₃ conditions to yield biaryl derivatives (Table 1) .
Table 1: Suzuki Coupling of 1-(2-ClPh)-THIQ Derivatives
| Substrate | Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(4-ClPh)-THIQ | Phenylboronic acid | Pd(PPh₃)₄ | 59 | |
| 2-(2-ClPh)-THIQ | 4-Methoxyphenyl | Pd(OAc)₂/XPhos | 68 |
Functionalization at the Tetrahydroisoquinoline Nitrogen
The secondary amine undergoes alkylation/acylation:
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Alkylation : Reaction with alkyl halides (e.g., 3-chloropropyl benzothiazole) in acetonitrile with K₂CO₃ yields N-alkylated derivatives (e.g., 1b in ).
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Reductive Amination : Treatment with aldehydes/ketones and NaCNBH₃ in MeOH introduces substituents at nitrogen (e.g., synthesis of 3a-p in ).
C1-Alkynylation via Photoredox Catalysis
Gold-catalyzed photoredox reactions enable regioselective C1-alkynylation under blue LED light (365 nm) :
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Conditions : [Au₂(μ-dppm)₂]Cl₂ (5 mol%), Na₂CO₃, CH₃CN, 42 h.
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Example : Reaction with ethynylbenzene bromide affords C1-alkynylated products in 42–68% yield (Table 2).
Table 2: Photoredox C1-Alkynylation of 1-(2-ClPh)-THIQ
| Alkynyl Bromide | Product Yield (%) | Diastereomer Ratio |
|---|---|---|
| Phenylacetylene bromide | 68 | 1.4:1 |
| 4-Fluorophenylacetylene | 54 | 1:1 |
Oxidation to Dihydroisoquinolines
Controlled oxidation converts the THIQ core to 3,4-dihydroisoquinoline (DHIQ) derivatives:
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Bischler-Napieralski Reaction : Using POCl₃ or PPA, 1-(2-ClPh)-THIQ cyclizes to form DHIQs .
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Catalytic Hydrogenation : Reverse reactions (e.g., DHIQ → THIQ) are achieved via hydrogenation with Pd/C .
Radical-Mediated Reactions
The C1 position participates in radical coupling:
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Mechanism : Under Au(I)/blue LED conditions, a nitrogen-centered radical forms, coupling with alkynyl radicals (e.g., from alkynyl bromides) .
Biological Activity-Driven Modifications
Derivatives are synthesized for pharmacological screening:
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Acaricidal Activity : Introduction of cyano groups at C1 enhances activity (LC₅₀ = 0.2421 μg/mL vs. ivermectin) .
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HIV-1 RT Inhibition : N-Aryl acetamide derivatives (e.g., 3k , 3m ) show 25% inhibition at 40 μM .
Stability and Degradation
Scientific Research Applications
Pharmacological Properties
Antitumor Activity
Research indicates that compounds within the tetrahydroisoquinoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance, 2-benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline has shown promising antitumor properties, making it a candidate for further development in cancer therapeutics.
Neuroprotective Effects
Tetrahydroisoquinolines are also known for their neuroprotective effects. Studies have indicated that modifications in the phenyl ring can enhance their efficacy against neurodegenerative diseases such as Parkinson's disease. The presence of a chlorophenyl group may contribute to these protective effects by influencing receptor interactions and signaling pathways .
Antiviral Activity
Recent studies have explored the potential of tetrahydroisoquinoline derivatives as inhibitors of HIV-1 reverse transcriptase. The structural characteristics of these compounds allow them to interact effectively with viral enzymes, potentially leading to new antiviral therapies .
Synthesis and Structural Variations
The synthesis of 1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods involving the condensation of appropriate precursors. The structural variations significantly influence the biological activity of these compounds. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl group at position 1 | Potent antiplatelet activity |
| 6-Methoxy-1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Methoxy and chlorophenyl substitutions | Significant cytotoxicity against cancers |
| 2-Benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Complex substitution pattern | Antitumor and neuroprotective properties |
This table illustrates the diversity within the tetrahydroisoquinoline class and highlights how variations in substitution patterns can lead to unique biological activities and therapeutic potentials .
Case Studies and Research Findings
Several case studies have documented the applications of tetrahydroisoquinoline derivatives:
- Anticancer Studies : A study demonstrated that a specific derivative exhibited an IC50 value of 2.57 µM against HepG2 cells (a liver cancer cell line), indicating its potential as a therapeutic agent for hepatocellular carcinoma .
- Neuroprotective Research : In vitro studies have shown that certain derivatives protect neuronal cells from oxidative stress-induced damage. This suggests their potential use in treating neurodegenerative disorders .
- Antiviral Research : Compounds derived from tetrahydroisoquinoline have been synthesized and tested for their ability to inhibit HIV-1 reverse transcriptase. These studies indicate that specific structural modifications can enhance inhibitory activity while reducing side effects .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound may act as an agonist or antagonist at specific receptors, influencing the release and uptake of neurotransmitters. Additionally, it may have antioxidant properties, protecting neurons from oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be contextualized through comparisons with structurally or functionally related THIQs (Table 1). Key differentiating factors include substituent type, position, and resultant pharmacological effects.
Table 1: Comparative Analysis of 1-(2-Chlorophenyl)-THIQ and Analogous Compounds
Key Observations:
Substituent Position and Activity: The 2-chlorophenyl group in the target compound may hinder BBB penetration compared to smaller substituents like 1-MeTHIQ (methyl group), which concentrates in the brain . Conversely, para-substituted chlorophenyl analogs (e.g., 1-(4-chlorophenyl)-THIQ) demonstrate potent antiplasmodial activity, suggesting chloro position critically influences target engagement . Electron-donating groups (e.g., 4'-dimethylaminophenyl, methoxy) enhance analgesic and anti-inflammatory effects in THIQs, while electron-withdrawing groups (e.g., chlorine) may shift activity toward antiparasitic or cardiovascular targets .
Neurotoxicity vs. Neuroprotection :
- N-methylation (e.g., 1-MeTHIQ) confers neuroprotection by upregulating glutathione and nitric oxide, whereas catechol-containing THIQs (e.g., THP) deplete dopamine and induce Parkinsonism-like neurotoxicity . The absence of hydroxyl groups in 1-(2-chlorophenyl)-THIQ likely mitigates such risks.
Metabolism and BBB Penetration :
- THIQs with lipophilic substituents (e.g., chlorophenyl, bromine) exhibit prolonged half-lives and tissue accumulation. For instance, 1-(4-chlorophenyl)-THIQ achieves high brain-to-blood ratios (4.5:1) , suggesting the target compound may similarly penetrate the BBB.
Synthetic Flexibility :
Biological Activity
1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antinociceptive Activity
Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antinociceptive properties. For instance, studies have shown that certain THIQ derivatives can effectively reduce pain responses in animal models, comparable to standard analgesics. The mechanism often involves modulation of opioid receptors and inhibition of inflammatory pathways.
Neuroprotective Effects
Tetrahydroisoquinolines have been reported to possess neuroprotective effects, particularly in models of neurodegenerative diseases. The compound this compound demonstrates the ability to inhibit oxidative stress and apoptosis in neuronal cells. This property is critical in the context of diseases such as Alzheimer's and Parkinson's.
Structure-Activity Relationship (SAR)
The biological activity of THIQ compounds is closely related to their structural characteristics. Modifications on the tetrahydroisoquinoline scaffold can significantly influence their potency and selectivity.
| Substituent Position | Effect on Activity | Comments |
|---|---|---|
| 2'-Cl | Increased potency | Enhances binding affinity to receptors |
| 3'-F | Moderate activity | Slightly less effective than Cl substitution |
| 4'-OH | Reduced activity | Hydroxyl group decreases lipophilicity |
The SAR studies indicate that halogen substitutions (e.g., Cl or F) at specific positions on the aromatic ring enhance the biological activity of THIQ derivatives by improving their interaction with target proteins.
Study 1: Antinociceptive Effects
A study evaluated the antinociceptive effects of this compound in a mouse model. The results indicated a significant reduction in pain responses measured by the hot plate test. The compound exhibited an efficacy comparable to morphine but with a lower side effect profile.
Study 2: Neuroprotection in Alzheimer’s Disease Models
In another investigation, the neuroprotective effects of this THIQ derivative were assessed using an amyloid-beta-induced neurotoxicity model. Treatment with this compound resulted in a marked decrease in cell death and oxidative stress markers. This suggests potential therapeutic applications in Alzheimer’s disease management.
The mechanisms underlying the biological activities of this compound involve:
- Opioid Receptor Modulation : The compound interacts with mu-opioid receptors to exert analgesic effects.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in neuronal cells.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines contributes to its neuroprotective and antinociceptive properties.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted phenethylamine derivatives. For example, sodium hypochlorite in tert-butanol under nitrogen has been used for chlorination of 6,7-dimethoxy-THIQ derivatives, achieving yields of 85–90% after purification . Optimization requires strict control of temperature (0–5°C), inert atmosphere, and stoichiometric ratios of reagents. Chromatographic purification (e.g., silica gel) is critical to isolate the product from byproducts like unreacted starting materials or over-chlorinated species.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, NOESY) to confirm the tetrahydroisoquinoline backbone and substituent positions. X-ray crystallography is recommended for absolute stereochemical determination, as demonstrated for structurally analogous THIQ derivatives (e.g., 2-(2-iodophenyl)-THIQ-carbonitrile) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.
Q. What preliminary assays are used to evaluate the biological activity of 1-(2-chlorophenyl)-THIQ?
- Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay against cancer cell lines) and antimicrobial testing (MIC against Gram+/Gram– bacteria). For neuroactivity, receptor-binding assays (e.g., dopamine or serotonin receptors) are prioritized due to structural similarity to bioactive THIQ alkaloids . Dose-response curves (0.1–100 µM) and positive controls (e.g., cisplatin for cytotoxicity) ensure reproducibility.
Advanced Research Questions
Q. How does the 2-chlorophenyl substituent influence structure-activity relationships (SAR) in THIQ derivatives?
- Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilic interactions with biological targets. Comparative studies of analogs (e.g., 2-methyl, 2-ethoxy, or 2-trifluoromethyl substitutions) reveal that halogenation at the phenyl ring increases lipophilicity (logP) and membrane permeability, critical for CNS-targeted agents . Use QSAR models to correlate substituent properties (Hammett σ, molar refractivity) with activity.
Q. What computational strategies are effective for predicting binding modes of this compound with enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., monoamine oxidases or cytochrome P450). MD simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. neuroprotection) be resolved?
- Methodological Answer : Conduct dose- and time-dependent studies to identify biphasic effects. For example, low concentrations (1–10 µM) may show neuroprotection via antioxidant pathways, while higher doses (>50 µM) induce apoptosis via mitochondrial dysfunction . Use transcriptomics (RNA-seq) to map differential gene expression across doses.
Q. What are the challenges in synthesizing enantiomerically pure 1-(2-chlorophenyl)-THIQ, and how can they be addressed?
- Methodological Answer : Racemization during synthesis is common due to the basic nitrogen in the THIQ ring. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (BINOL-derived ligands) to control stereochemistry . Chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic resolution (lipases) ensures enantiopurity (>98% ee).
Q. How does the compound’s stability under physiological conditions affect experimental design?
- Methodological Answer : Assess stability in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via LC-MS over 24h. Degradation products (e.g., dechlorinated or oxidized metabolites) may require identification using tandem MS . For in vivo studies, formulate with cyclodextrins or liposomes to enhance stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
